molecular formula C21H24N4O2 B12266490 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one

3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12266490
M. Wt: 364.4 g/mol
InChI Key: BWFQBVMKJMFWGS-UHFFFAOYSA-N
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Description

3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of azetidine, benzodiazole, and dihydropyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling reactions: The benzodiazole and azetidine moieties are then coupled using suitable coupling agents and conditions.

    Final assembly: The final step involves the incorporation of the dihydropyridinone moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of azetidine, benzodiazole, and dihydropyridinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-[3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carbonyl]-1-methylpyridin-2-one

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)20-22-16-9-5-6-10-17(16)25(20)14-12-24(13-14)19(27)15-8-7-11-23(4)18(15)26/h5-11,14H,12-13H2,1-4H3

InChI Key

BWFQBVMKJMFWGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CN(C4=O)C

Origin of Product

United States

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